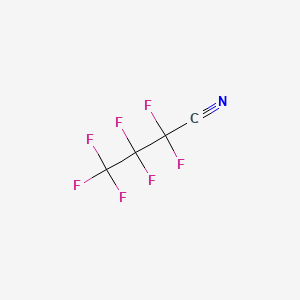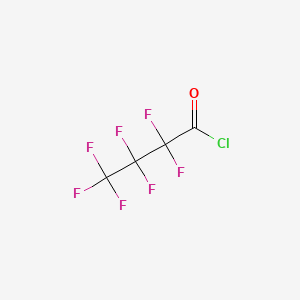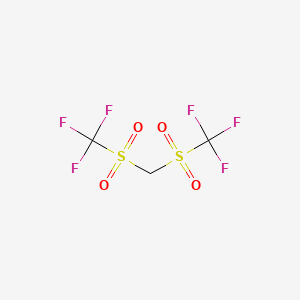
Glycyl-L-serine
Overview
Description
Glycyl-L-serine: is a dipeptide composed of glycine and L-serine, connected by a peptide bond. It is a naturally occurring compound with the chemical formula C5H10N2O4 and a molecular weight of 162.14 g/mol . This compound is a white crystalline powder that is highly soluble in water . This compound is known for its potential physiological activity and is used in various scientific research applications.
Mechanism of Action
Target of Action
Glycyl-L-serine is a dipeptide composed of glycine and serine . It is an incomplete breakdown product of protein digestion or protein catabolism . Some dipeptides are known to have physiological or cell-signaling effects . This compound’s primary targets are the enzymes involved in these physiological processes and cell-signaling pathways.
Mode of Action
This compound interacts with its targets, primarily enzymes, to influence various biochemical processes. For instance, it has been found that a serine hydroxymethyltransferase (SHMT) from the methanol-using Arthrobacter sp. shows increased activity in the presence of this compound . This interaction results in changes in the enzyme’s activity, which can lead to alterations in the metabolic pathways that the enzyme is involved in.
Biochemical Pathways
This compound is involved in several biochemical pathways. One of the key pathways is the synthesis of L-serine, where this compound acts as a precursor . This pathway can be linked to the GABA shunt via transamination reactions and via participation of the same reductase for both glyoxylate and succinic semialdehyde . The production of L-serine is crucial for cell proliferation and development, as well as for the formation of sphingolipids in the central nervous system .
Pharmacokinetics
As a dipeptide, it is likely to be absorbed in the gut and distributed throughout the body, where it can interact with its target enzymes . The metabolism and excretion of this compound would largely depend on the specific enzymes and transporters it interacts with in the body.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a precursor in the synthesis of L-serine . L-serine plays a versatile role in intermediary metabolism in eukaryotic cells, serving as a building block for protein synthesis and as a precursor for molecules essential for cell proliferation, growth, differentiation, and function . Therefore, the action of this compound can have significant effects on these cellular processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the activity of the SHMT enzyme from Arthrobacter sp., which interacts with this compound, was found to be optimal at pH 7.8 and 45 °C Therefore, changes in environmental conditions such as pH and temperature could potentially influence the action of this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycyl-L-serine can be synthesized through the condensation reaction of glycine and L-serine. This reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions.
Industrial Production Methods: In industrial settings, this compound can be produced using solid-phase peptide synthesis (SPPS) techniques. This method involves the stepwise addition of protected amino acids to a solid resin, followed by deprotection and cleavage to obtain the desired dipeptide . The use of automated peptide synthesizers has streamlined this process, allowing for the efficient and scalable production of this compound.
Chemical Reactions Analysis
Types of Reactions: Glycyl-L-serine can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives under specific conditions.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Glycyl-L-serine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Glycyl-L-alanine: Another dipeptide composed of glycine and L-alanine.
Glycyl-L-threonine: A dipeptide consisting of glycine and L-threonine.
Glycyl-L-cysteine: A dipeptide formed from glycine and L-cysteine.
Uniqueness of Glycyl-L-serine: this compound is unique due to its specific combination of glycine and L-serine, which imparts distinct chemical and biological properties. The presence of the hydroxyl group in L-serine allows for additional hydrogen bonding and interactions, making this compound particularly useful in studies of protein structure and function .
Properties
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O4/c6-1-4(9)7-3(2-8)5(10)11/h3,8H,1-2,6H2,(H,7,9)(H,10,11)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCRXDTUTZHDEU-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)NC(=O)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315712 | |
| Record name | L-Serine, N-glycyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7361-43-5 | |
| Record name | L-Serine, N-glycyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7361-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Glycyl-L-serine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007361435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Serine, N-glycyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501315712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-glycyl-L-serine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.092 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















